molecular formula C19H25N3S B2405728 N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393830-26-7

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2405728
CAS No.: 393830-26-7
M. Wt: 327.49
InChI Key: BREALXYGPCWXED-UHFFFAOYSA-N
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Description

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a synthetic pyrrolo[1,2-a]pyrazine derivative intended for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry due to their potential biological activities. Related pyrrolo[1,2-a]pyrazine carboxamides have been investigated as high-affinity ligands for the 18 kDa mitochondrial translocator protein (TSPO) and have demonstrated notable anxiolytic and antidepressant activities in preclinical studies, without the side effects commonly associated with drugs like diazepam . The incorporation of a carbothioamide group in its structure is a common feature in pharmacologically active molecules, as this moiety is often associated with a broad spectrum of biological properties, including antimicrobial and antifungal activities, making it a valuable scaffold for the development of new therapeutic agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this compound with care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-butyl-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-3-4-11-20-19(23)22-14-13-21-12-5-6-17(21)18(22)16-9-7-15(2)8-10-16/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREALXYGPCWXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)N1CCN2C=CC=C2C1C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of a butylamine derivative and a p-tolyl-substituted pyrazine precursor, followed by cyclization and functionalization steps to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylic acid, while reduction might yield N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-methanamine.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique heterocyclic structure, which includes a pyrrole and pyrazine moiety. Its molecular formula is C16H20N4SC_{16}H_{20}N_4S, with a molecular weight of approximately 300.42 g/mol. The presence of the butyl and p-tolyl substituents enhances its lipophilicity, potentially improving bioavailability.

Antidepressant and Anxiolytic Activities

Recent studies have highlighted the antidepressant and anxiolytic properties of related compounds in the same structural family. For instance, a composite formulation based on a similar pyrrolo[1,2-a]pyrazine derivative demonstrated enhanced bioavailability and efficacy in treating anxiety and depression disorders. This was achieved by developing water-soluble formulations that facilitate higher drug release rates, thus improving therapeutic outcomes .

Cancer Therapeutics

The compound's structural features suggest potential applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells. Research indicates that modifications to the core structure can enhance anticancer activity, making derivatives of N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide promising candidates for further exploration in cancer therapy .

Mechanistic Studies

The compound serves as a valuable tool for mechanistic studies in pharmacology. Its interactions with biological targets can be elucidated through quantitative structure-activity relationship (QSAR) models. Such studies provide insights into how structural modifications affect biological activity, guiding the design of more effective therapeutic agents .

Neuropharmacology

Given its potential neuroactive properties, this compound is also being studied for its effects on neurotransmitter systems. Preliminary findings suggest that it may modulate serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions . This opens avenues for research into its use as a neuroprotective agent.

Case Studies and Research Findings

StudyFindingsApplication
Composite Formulation Study Enhanced solubility and bioavailability; effective against anxietyDrug development for mental health
Anticancer Activity Research Induced apoptosis in cancer cell linesPotential cancer therapy
QSAR Analysis Correlation between structure and activity; guided synthesis of new derivativesMechanistic understanding in drug design
Neuropharmacological Effects Modulation of neurotransmitter systemsExploration as a neuroprotective agent

Mechanism of Action

The mechanism of action of N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, emphasizing substituent effects, molecular properties, and functional group variations:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (Target) Butyl, p-tolyl, carbothioamide C₂₁H₂₄N₃S* ~374.5 g/mol* High lipophilicity; sulfur enhances reactivity with thiol-containing targets
N-(2,6-Diethylphenyl)-1-(4-pyridinyl)-...carbothioamide Diethylphenyl, pyridinyl, carbothioamide C₂₃H₂₆N₄S 390.549 g/mol Polar pyridinyl group improves solubility; bulky diethylphenyl reduces bioavailability
N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide Butyl, methyl, phenyl, carboxamide C₁₉H₂₄N₃O 334.4 g/mol Carboxamide increases aqueous solubility; lower membrane permeability
N-butyl-1-(4-chlorophenyl)-...carbothioamide Butyl, 4-chlorophenyl, carbothioamide C₂₀H₂₁ClN₃S* ~394.9 g/mol* Electron-withdrawing Cl substituent may enhance stability or alter reactivity

Substituent-Driven Functional Differences

  • p-Tolyl vs. 4-Chlorophenyl (Target vs. This difference may influence π-π stacking interactions in biological systems or alter metabolic stability .
  • Carbothioamide vs. Carboxamide (Target vs. ) : The replacement of oxygen with sulfur in the carbothioamide group increases lipophilicity (logP ~1.5 higher estimated for the target) but reduces aqueous solubility. Sulfur’s polarizability also enables unique reactivity, such as participation in thiol-disulfide exchange or coordination to metal ions .

Solubility and Bioavailability

Aqueous solubility modeling of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide () revealed that carboxamide derivatives exhibit ~3-fold higher solubility in water compared to carbothioamide analogs. However, micronization techniques (e.g., amorphous-crystalline composites) can mitigate poor solubility in thioamide derivatives, suggesting similar strategies could apply to the target compound .

Sulfur-Mediated Reactivity

The carbothioamide group in the target compound participates in reactions with sulfur acceptors, such as 3H-1,2-dithiole-3-thiones, to form fused thiazine-thione derivatives (e.g., 95% yield in ). This reactivity is absent in carboxamide analogs, highlighting the thioamide’s utility in synthesizing sulfur-rich heterocycles .

Biological Activity

N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by the dihydropyrrolo-pyrazine framework. Its chemical formula is C15H20N2SC_{15}H_{20}N_2S with a molecular weight of 272.4 g/mol. The presence of the butyl and p-tolyl groups suggests potential lipophilicity, influencing its bioavailability and interaction with biological targets.

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, research on related dihydropyrrolo derivatives has shown their ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for various enzymes. Its structural analogs have been evaluated for their inhibitory effects on carboxylesterase and acetylcholinesterase, demonstrating reversible inhibition patterns that could be beneficial for developing therapeutic agents targeting neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.
  • Enzyme Interaction : The structural components allow for effective binding within enzyme active sites, leading to inhibition of enzymatic activity.
  • Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways related to inflammation and cell survival.

Study 1: Antioxidant Evaluation

In a comparative study of various dihydropyrrolo derivatives, this compound demonstrated a notable reduction in oxidative markers in vitro when tested against standard antioxidants like Trolox. The results indicated a dose-dependent response in scavenging activity.

Study 2: Enzyme Inhibition Profile

A study focusing on the inhibition of carboxylesterase by structurally similar compounds revealed that this compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors. This suggests its potential role in drug development aimed at conditions like Alzheimer's disease.

Data Summary Table

Property Value
Chemical FormulaC15H20N2SC_{15}H_{20}N_2S
Molecular Weight272.4 g/mol
Antioxidant ActivitySignificant (IC50 comparable to Trolox)
Enzyme InhibitionCompetitive (IC50 values pending further study)

Q & A

Basic: What are the established synthetic routes for N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?

Methodological Answer:
The compound can be synthesized via:

  • Sulfur Extrusion Reactions : Reacting 3H-1,2-dithiole-3-thiones with 3,4-dihydropyrrolo[1,2-a]pyrazine in the presence of trimethylphosphite yields intermediates like thiete-2-thione (92% yield), which further reacts to form fused 1,3-thiazine-8-thione (95% yield) .
  • Friedel-Crafts Acylation : Used to introduce aryl groups at position 6 of the dihydropyrrolopyrazine core, as demonstrated in the synthesis of anti-inflammatory dihydropyrrolo[1,2-a]pyrazin-1-ones .
  • Palladium-Catalyzed Cross-Coupling : Suzuki reactions with arylboronic acids enable functionalization at C-6 or C-8 positions .

Basic: Which analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Critical for confirming substitution patterns (e.g., ¹H/¹³C NMR to resolve aromatic protons and carbothioamide groups) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, as used for pyrazole-carbothioamide derivatives .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Methodological Answer:

  • Anti-Inflammatory Activity : Substituents at the 6-position (e.g., arylacyl groups) enhance activity, as seen in dihydropyrrolo[1,2-a]pyrazin-1-ones, where ZP163 matched ibuprofen’s efficacy in murine models .
  • Kinase Inhibition : Derivatives with N-butyl and p-tolyl groups show selectivity for PIM1/PIM2 kinases, with compound 20c exhibiting promising pharmacokinetics (e.g., oral bioavailability >60%) .

Advanced: What mechanistic insights exist for key reactions in its synthesis?

Methodological Answer:

  • Thiete Formation : Proposed mechanisms involve sulfur extrusion via trimethylphosphite, forming a four-membered thiete intermediate, followed by nucleophilic attack by dihydropyrrolopyrazine .
  • Palladium-Catalyzed Amination : BINAP-ligated Pd(0) facilitates C-N bond formation at C-6, though hindered by low nucleophilicity of amines .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Variable Testing Conditions : Compare assays (e.g., in vitro kinase vs. in vivo inflammation models). For example, anti-inflammatory activity in mice may not correlate with kinase inhibition due to differing metabolic pathways .
  • Substituent Effects : Use computational docking (e.g., DHFR binding studies ) to rationalize divergent activities caused by N-alkyl vs. aryl groups.

Basic: What purification strategies optimize yield and purity?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) resolves regioisomers in palladium-catalyzed reactions .
  • Recrystallization : Ethanol/water mixtures effectively purify carbothioamide derivatives, achieving >95% purity .

Advanced: What in vivo and in vitro models are suitable for bioactivity evaluation?

Methodological Answer:

  • In Vivo : Murine carrageenan-induced edema models assess anti-inflammatory activity .
  • In Vitro : Kinase inhibition assays (e.g., PIM1/PIM2) using fluorescence polarization , supplemented by cytotoxicity screening in HEK293 cells.

Advanced: How is regioselectivity controlled during functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Electron-rich positions (C-6 and C-8) are preferentially modified in dihydropyrrolopyrazines .
  • Directed Metalation : Use of bromine at C-6 directs cross-coupling reactions to specific sites .

Advanced: What strategies assess compound stability and degradation pathways?

Methodological Answer:

  • HPLC-MS Monitoring : Track degradation under accelerated conditions (e.g., pH 7.4 buffer, 40°C) to identify hydrolysis products (e.g., thiourea derivatives) .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability, critical for storage recommendations.

Advanced: How can computational modeling guide optimization?

Methodological Answer:

  • Molecular Docking : Predict binding affinities to targets like DHFR (e.g., docking scores <−8 kcal/mol indicate high affinity ).
  • QSAR Studies : Correlate substituent bulk (e.g., N-butyl vs. methyl) with logP and bioavailability .

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